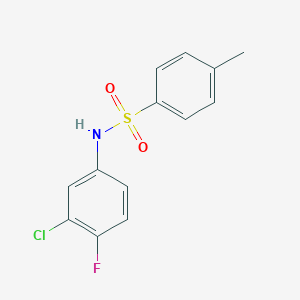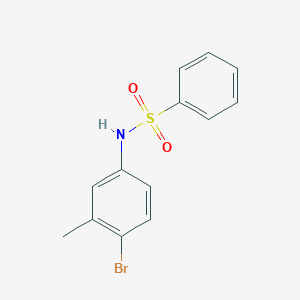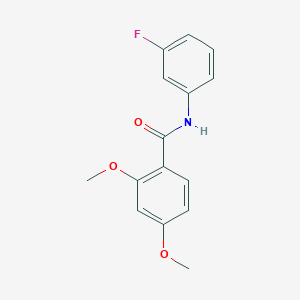
N-(3-fluorophenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2,4-dimethoxybenzamide, also known as FNIB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNIB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields. One area of research is its use as a potential anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, N-(3-fluorophenyl)-2,4-dimethoxybenzamide was found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been studied for its potential as a cancer therapy. In a study published in the Journal of Medicinal Chemistry, N-(3-fluorophenyl)-2,4-dimethoxybenzamide was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the case of its potential anti-inflammatory activity, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). In the case of its potential anti-cancer activity, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its potential anti-inflammatory and anti-cancer activities, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been shown to have antifungal and antimicrobial activities. N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease, indicating its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-2,4-dimethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Another advantage is its diverse range of potential therapeutic applications, which allows for a wide range of research opportunities. However, one limitation of using N-(3-fluorophenyl)-2,4-dimethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective inhibitors of PDE4 and HDAC, which may lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is the investigation of the neuroprotective effects of N-(3-fluorophenyl)-2,4-dimethoxybenzamide in other models of neurodegenerative diseases. Additionally, the development of new formulations and delivery methods for N-(3-fluorophenyl)-2,4-dimethoxybenzamide may improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2,4-dimethoxybenzamide involves the reaction of 3-fluoroaniline with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.
properties
Molecular Formula |
C15H14FNO3 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
GPBCVAVHBNBDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



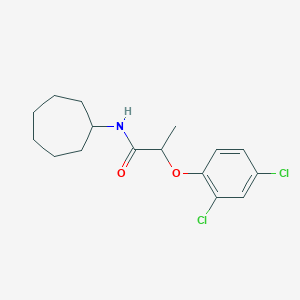

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
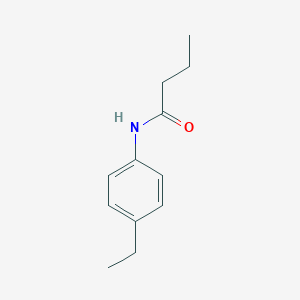
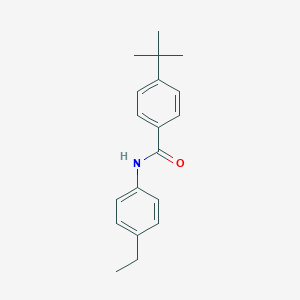
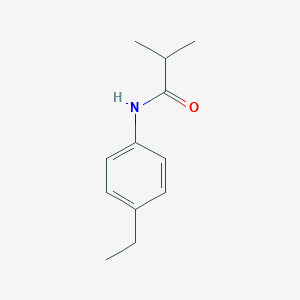
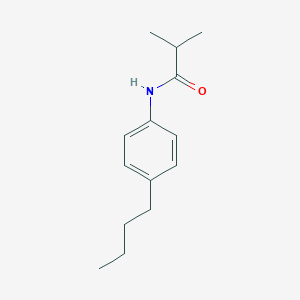

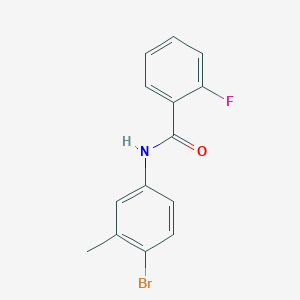
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
